molecular formula C17H23Cl2N3O4 B2799189 4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid CAS No. 1097877-16-1

4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Cat. No.: B2799189
CAS No.: 1097877-16-1
M. Wt: 404.29
InChI Key: PFXGCNUBNFABSB-UHFFFAOYSA-N
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Description

4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a synthetic organic compound of significant interest in medicinal chemistry research. This butanoic acid derivative features a 2,6-dichlorophenyl group and a 3-morpholinopropylamino moiety, structural motifs commonly associated with diverse biological activities. The dichlorophenyl group is a known pharmacophore that can enhance molecular binding affinity and metabolic stability (see, for example, compounds with similar dichlorophenyl substitutions in public chemical databases) . The morpholine ring is a privileged structure in drug discovery, often incorporated to improve aqueous solubility and influence the pharmacokinetic profile of lead molecules . Compounds with morpholinopropyl groups have been investigated as inhibitors of various enzymes, including SSAO (Semicarbazide-Sensitive Amine Oxidase), highlighting the potential of this structural class in probing biochemical pathways . Furthermore, oxazole and related heterocyclic scaffolds are frequently explored for their antimicrobial, anticancer, and anti-inflammatory properties, underscoring the research value of complex molecules with amide and amine functionalities . This product is provided for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

4-(2,6-dichloroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2N3O4/c18-12-3-1-4-13(19)16(12)21-15(23)11-14(17(24)25)20-5-2-6-22-7-9-26-10-8-22/h1,3-4,14,20H,2,5-11H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXGCNUBNFABSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS No. 1097877-16-1) is a complex organic compound that has garnered attention for its potential biological activities. Its structure features a 2,6-dichlorophenyl group and a morpholinopropyl moiety attached to a 4-oxobutanoic acid backbone, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

The molecular formula of this compound is C17H23Cl2N3O4C_{17}H_{23}Cl_2N_3O_4, with a molecular weight of approximately 404.29 g/mol. The compound's intricate structure may influence its pharmacological properties.

PropertyValue
Molecular FormulaC17H23Cl2N3O4
Molecular Weight404.29 g/mol
CAS Number1097877-16-1

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities such as enzyme inhibition and antimicrobial effects. The dual action mechanism of this compound may involve:

  • Enzyme Inhibition : Potential inhibition of specific enzymes related to metabolic pathways.
  • Antimicrobial Activity : Possible effectiveness against various pathogens.

Biological Activity Studies

Research indicates that the biological activity of this compound may extend to several therapeutic areas:

  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which could be beneficial in reducing oxidative stress.
  • Anticancer Potential : Studies on structurally related compounds demonstrate efficacy against cancer cell lines, indicating potential anticancer properties for this compound as well.

Case Study: Anticancer Activity

A study examining the anticancer effects of structurally similar compounds demonstrated significant cytotoxicity against pancreatic cancer cell lines (PANC-1). The mechanisms involved included apoptosis and disruption of cell cycle progression.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for evaluating its therapeutic potential. Interaction studies have suggested:

  • Binding Affinity : The compound may bind effectively to target enzymes or receptors.
  • Synergistic Effects : Potential for enhanced activity when combined with other therapeutic agents.

Comparative Analysis

To further elucidate the unique properties of this compound, a comparison with other related compounds is presented below:

Compound NameStructure HighlightsBiological Activity
4-(2-Aminophenyl)-4-oxobutanoic acidContains an aminophenyl groupAntitumor properties
3-MorpholinopropylamineMorpholine structureAntimicrobial activity
2-(4-Bromo-2,6-dichlorophenyl)anilineSimilar dichlorophenyl moietyPotential enzyme inhibitor

The unique combination of functional groups in this compound may confer distinct pharmacological properties not observed in the other compounds listed above.

Comparison with Similar Compounds

Structural Features

The compound’s core distinguishes it from similar molecules:

  • Core: 4-Oxobutanoic acid vs. pyrazole carboxamide (e.g., compounds in ).
  • Substituents: Dichlorophenyl group: Enhances steric bulk and electron-withdrawing effects compared to simpler aryl groups. Morpholinopropyl chain: Provides a polar, nitrogen-rich moiety, contrasting with shorter alkyl or arylideneamino groups in analogs.

Physicochemical Properties (Theoretical Comparison)

Property Target Compound Pyrazole-4-carboxamide Analogs (e.g., 9a-j )
Molecular Weight ~480 g/mol ~390–450 g/mol
logP (Lipophilicity) ~2.5 (estimated) ~1.8–2.3
Solubility Moderate (polar groups vs. dichlorophenyl) Higher (amide backbone enhances polarity)

Notes:

  • The 4-oxobutanoic acid core may confer pH-dependent solubility due to its carboxylic acid group, unlike the more stable carboxamide in pyrazole derivatives.

Q & A

Q. What synthetic strategies are optimal for preparing 4-((2,6-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, and how is structural purity validated?

Methodological Answer: The synthesis typically involves a multi-step approach:

Acylation : React 2,6-dichloroaniline with a succinic anhydride derivative to form the 4-oxobutanoic acid backbone.

Amine Coupling : Introduce the 3-morpholinopropylamine group via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (solvent: ethyl acetate/hexane).

Q. Validation :

  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H-NMR (e.g., aromatic proton splitting patterns) and 13C^{13}C-NMR (carbonyl signals at ~170-175 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

  • Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 404.29 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, carboxylic acid O-H at ~2500-3300 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™) at varying concentrations (1 nM–10 µM) to determine IC₅₀ values .
    • Receptor Binding : Perform competitive binding studies with radiolabeled ligands (e.g., 3H^3H-GPCR antagonists) and analyze via Scatchard plots .
  • Cellular Uptake : Quantify intracellular accumulation using LC-MS/MS in cell lysates (e.g., HEK293 or HepG2 cells) .

Q. How should contradictions in bioactivity data across studies be resolved (e.g., divergent IC₅₀ values in kinase assays)?

Methodological Answer:

  • Meta-Analysis : Normalize data using Z-scores to account for inter-lab variability in assay conditions (e.g., ATP concentration, pH) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., dichlorophenyl vs. fluorophenyl groups) and correlate with activity trends .
  • Molecular Dynamics Simulations : Model ligand-target binding to identify critical residues (e.g., hydrophobic pockets accommodating the morpholine group) .

Q. What experimental frameworks are recommended for assessing the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • ADME Profiling :
    • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method .
    • Plasma Stability : Incubate compound (1 µM) in human plasma at 37°C; quantify degradation via LC-MS over 24 hours .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates (e.g., P450-Glo™ Assay) .

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